N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-3-20-14-8-7-13(12-15(14)21-4-2)9-10-18-17(19)16-6-5-11-22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJDMSZGVJSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CS2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447448-72-8 | |
| Record name | N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the reaction of 3,4-diethoxyphenylacetic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide and related compounds:
Key Comparative Insights
Structural Variations: The target compound and CL2-57 share the 3,4-diethoxyphenylethyl group but differ in the thiophene substituents (CL2-57 includes a sulfamoyl and chloro-benzoate group). This enhances CL2-57’s metabolic stability and target specificity . The chloroacetamide derivative replaces the thiophene-2-carboxamide core with a simpler acetamide, reducing aromaticity and hydrogen-bonding capacity.
Synthetic Approaches :
- Amide bond formation is common (e.g., THF/triethylamine in CL2-57 , acetonitrile reflux in nitrophenyl derivatives ).
- Multi-step strategies (e.g., benzodioxaphosphol-thiazolidin hybrids ) require precise control of reaction conditions (e.g., dioxane for cyclization).
Biological and Physicochemical Properties: Antimicrobial Activity: Substituted phenoxy derivatives exhibit Gram-positive selectivity, likely due to hydrophobic interactions with microbial membranes. Genotoxicity: Nitrophenyl derivatives show DNA interaction risks, highlighting the importance of substituent choice in drug design.
Research Findings and Implications
- Structural Dynamics : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in nitrophenyl analogs ) influence molecular packing and bioactivity. The target compound’s ethyl linker may allow adaptive conformations for target binding.
- Therapeutic Potential: CL2-57’s ABCA1 induction suggests that the 3,4-diethoxyphenylethyl-thiophene scaffold could modulate lipid metabolism, warranting further study for cardiovascular diseases.
- Safety Considerations : Nitro and chloro substituents (e.g., ) may introduce toxicity risks, necessitating structural optimization for clinical translation.
Biological Activity
N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₁N₁O₃S, with a molecular weight of approximately 317.42 g/mol. The compound features a thiophene ring, an ethyl chain, and a diethoxy-substituted phenyl group. The presence of the thiophene ring enhances its aromaticity and potential reactivity due to the functional groups present, particularly the carboxamide group which can participate in hydrogen bonding and other interactions crucial for biological activity.
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. A study aimed at synthesizing thiophene carboxamide derivatives reported that compounds similar to this compound showed promising results against Hep3B cancer cell lines. Notably, certain derivatives demonstrated IC50 values as low as 5.46 µM, indicating potent anticancer activity .
The mechanism through which these compounds exert their anticancer effects often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division. The binding affinity of these compounds to the colchicine-binding site on tubulin has been highlighted as a key factor in their efficacy against cancer cell proliferation .
Anti-inflammatory Properties
Beyond anticancer effects, this compound has been explored for its anti-inflammatory potential. Studies involving structurally related compounds have shown that thiophene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For example, derivatives exhibiting high COX-1/COX-2 inhibition were noted to reduce inflammation in various in vivo models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that thiophene derivatives can exhibit significant activity against various bacterial strains. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potential as therapeutic agents in treating infections .
Summary of Biological Activities
| Activity | Description | IC50/MIC Values |
|---|---|---|
| Anticancer | Significant activity against Hep3B cancer cells | IC50 = 5.46 µM |
| Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation | Not specified |
| Antimicrobial | Effective against Staphylococcus aureus and other pathogens | MIC = 0.22 - 0.25 μg/mL |
Case Studies
- Anticancer Study : A recent investigation into the anticancer properties of thiophene carboxamide derivatives found that modifications to the phenyl substituent significantly enhanced cytotoxicity against Hep3B cells compared to traditional chemotherapeutics like Doxorubicin .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related thiophene compounds demonstrated substantial reduction in paw edema in animal models when treated with these derivatives, supporting their potential use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
